5-bromo-6-chloro-5H-pyrimidin-4-one
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Overview
Description
5-Bromo-6-chloro-5H-pyrimidin-4-one is a heterocyclic compound that belongs to the pyrimidine family. Pyrimidines are nitrogen-containing heterocycles that are widely found in nature and are integral components of nucleic acids. The presence of bromine and chlorine atoms in the structure of this compound makes it a valuable intermediate in organic synthesis and pharmaceutical research .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-bromo-6-chloro-5H-pyrimidin-4-one typically involves the halogenation of pyrimidine derivatives. One common method is the bromination and chlorination of pyrimidin-4-one using bromine and chlorine reagents under controlled conditions. The reaction is usually carried out in the presence of a catalyst such as iron or aluminum chloride to facilitate the halogenation process .
Industrial Production Methods
In industrial settings, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction parameters, leading to higher yields and purity of the final product. The use of automated systems also ensures consistent quality and reduces the risk of contamination .
Chemical Reactions Analysis
Types of Reactions
5-Bromo-6-chloro-5H-pyrimidin-4-one undergoes various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other nucleophiles such as amines, thiols, and alkoxides.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Cyclization Reactions: It can participate in cyclization reactions to form fused ring systems, which are valuable in medicinal chemistry.
Common Reagents and Conditions
Substitution: Reagents such as sodium amide, potassium thiolate, and sodium alkoxide are commonly used in substitution reactions.
Oxidation: Oxidizing agents like potassium permanganate and hydrogen peroxide are used to oxidize the compound.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are employed for reduction reactions.
Major Products Formed
The major products formed from these reactions include various substituted pyrimidines, pyrimidine oxides, and reduced pyrimidine derivatives. These products have diverse applications in pharmaceuticals and agrochemicals .
Scientific Research Applications
5-Bromo-6-chloro-5H-pyrimidin-4-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential as an inhibitor of various enzymes and proteins.
Medicine: It is investigated for its anticancer, antiviral, and antimicrobial properties.
Industry: The compound is used in the development of new materials and as an intermediate in the production of agrochemicals
Mechanism of Action
The mechanism of action of 5-bromo-6-chloro-5H-pyrimidin-4-one involves its interaction with specific molecular targets. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their function. This inhibition can lead to the disruption of essential biological pathways, resulting in the desired therapeutic effects. For example, it has been shown to inhibit cyclin-dependent kinases (CDKs), which play a crucial role in cell cycle regulation .
Comparison with Similar Compounds
Similar Compounds
- 5-Bromo-6-chloropyridin-2-amine
- 5-Bromo-6-chloropyrimidin-4-amine
- Pyrimido[4,5-d]pyrimidines
- Pyrimido[5,4-d]pyrimidines
Uniqueness
5-Bromo-6-chloro-5H-pyrimidin-4-one is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. The presence of both bromine and chlorine atoms allows for selective functionalization, making it a versatile intermediate in organic synthesis. Additionally, its ability to inhibit key enzymes and proteins highlights its potential as a therapeutic agent .
Properties
Molecular Formula |
C4H2BrClN2O |
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Molecular Weight |
209.43 g/mol |
IUPAC Name |
5-bromo-6-chloro-5H-pyrimidin-4-one |
InChI |
InChI=1S/C4H2BrClN2O/c5-2-3(6)7-1-8-4(2)9/h1-2H |
InChI Key |
NKSDMYKQDZGJSS-UHFFFAOYSA-N |
Canonical SMILES |
C1=NC(=O)C(C(=N1)Cl)Br |
Origin of Product |
United States |
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